molecular formula C27H44O5 B1218313 Butenandt's dihydroacid CAS No. 28097-22-5

Butenandt's dihydroacid

Cat. No.: B1218313
CAS No.: 28097-22-5
M. Wt: 448.6 g/mol
InChI Key: QZFBASCDCQFEPQ-OEXLHLOQSA-N
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Description

Butenandt's dihydroacid, identified as a γ-keto acid derivative, is synthesized via catalytic hydrogenation of a γ-diketone system followed by saponification with sodium hydroxide . This compound, referenced as dihydro Butenandt acid (4) in synthetic pathways, is characterized by its γ-positioned carboxylic acid group and a bridgehead proton observed in nuclear magnetic resonance (NMR) spectroscopy (triplet at δ 3.60, J = 3.3 Hz) . Its structural elucidation aligns with mid-20th-century methodologies for triterpene and steroid analysis, reflecting Adolf Butenandt’s Nobel Prize-winning work on steroid hormones and the isoprene rule .

Properties

CAS No.

28097-22-5

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(1R,3aS,7aR)-5-[(1R,2S)-2-carboxy-1-methyl-4-oxocyclohexyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid

InChI

InChI=1S/C27H44O5/c1-16(2)7-6-8-17(3)19-9-10-20-23(25(31)32)21(12-14-26(19,20)4)27(5)13-11-18(28)15-22(27)24(29)30/h16-17,19-23H,6-15H2,1-5H3,(H,29,30)(H,31,32)/t17-,19-,20+,21?,22-,23?,26-,27-/m1/s1

InChI Key

QZFBASCDCQFEPQ-OEXLHLOQSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)CC3C(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(=O)C[C@@H]3C(=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)CC3C(=O)O)C)C

Synonyms

3-oxo-6,7-seco-5beta-cholestane-6,7-dioic acid
butenandt's dihydroacid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Boswellic Acids

Boswellic acids (BAs), triterpenes derived from α-amyrine (ursane-type) and β-amyrine (oleanane-type), share functional group complexity with Butenandt's dihydroacid. Key differences include:

  • Skeletal Backbone: BAs feature pentacyclic triterpene cores, whereas this compound likely originates from a γ-diketone precursor with a simpler bicyclic or monocyclic structure .
  • Functional Groups : BAs possess hydroxyl and carboxylic acid groups, while Butenandt's compound includes a γ-keto group and a methyl group (δ <1.54 in NMR) .
  • Applications : BAs are studied for anti-inflammatory properties, while this compound serves as an intermediate in steroid synthesis pathways .
Table 1: Structural Comparison
Property This compound Boswellic Acids
Core Structure γ-Keto acid derivative Pentacyclic triterpenes
Key NMR Signals δ 3.60 (triplet, bridgehead H) δ 0.5–1.5 (methyl groups)
Functional Groups γ-COOH, C-19 methyl Multiple -OH, -COOH
Biosynthetic Origin Synthetic γ-diketone pathway Natural triterpene derivatives

2,4-Dihydroxy-6-(10-hydroxy-6-oxoundecyl)benzoic Acid

This compound, referenced in analytical standards (), shares a polyhydroxybenzoic acid backbone but differs markedly:

  • Complexity : Contains a long alkyl chain with additional hydroxyl and keto groups, unlike this compound’s compact structure.
  • Applications : Used as a reference material in chromatography, contrasting with Butenandt's role in synthetic chemistry .

Succinic Acid Derivatives

  • Reactivity : Succinic acid participates in Krebs cycle biochemistry, while this compound is tailored for steroid functionalization .
  • Solubility : Succinic acid is highly water-soluble, whereas Butenandt's compound may exhibit lipid solubility due to its methyl group .

Research Implications and Challenges

  • Analytical Standards : Modern reference materials (e.g., ) require stringent purity protocols, as emphasized by regulatory guidelines .

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